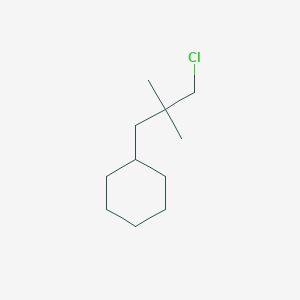
(3-Chloro-2,2-dimethylpropyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-2,2-dimethylpropyl)cyclohexane is an organic compound with the molecular formula C11H21Cl. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by a cyclohexane ring substituted with a 3-chloro-2,2-dimethylpropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,2-dimethylpropyl)cyclohexane typically involves the alkylation of cyclohexane with 3-chloro-2,2-dimethylpropyl chloride. This reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-2,2-dimethylpropyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Major Products Formed
Substitution: Formation of (2,2-dimethylpropyl)cyclohexanol or (2,2-dimethylpropyl)cyclohexylamine.
Oxidation: Formation of (2,2-dimethylpropyl)cyclohexanone.
Reduction: Formation of (2,2-dimethylpropyl)cyclohexane.
Aplicaciones Científicas De Investigación
(3-Chloro-2,2-dimethylpropyl)cyclohexane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Chloro-2,2-dimethylpropyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Dimethylpropyl)cyclohexane: Lacks the chlorine atom, making it less reactive in substitution reactions.
(3-Bromo-2,2-dimethylpropyl)cyclohexane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
(3-Chloro-2,2-dimethylpropyl)benzene: Contains a benzene ring instead of a cyclohexane ring, resulting in different chemical behavior.
Uniqueness
(3-Chloro-2,2-dimethylpropyl)cyclohexane is unique due to the presence of the chlorine atom, which imparts specific reactivity and allows for diverse chemical transformations. Its cyclohexane ring provides stability and a rigid framework, making it a valuable compound in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C11H21Cl |
|---|---|
Peso molecular |
188.74 g/mol |
Nombre IUPAC |
(3-chloro-2,2-dimethylpropyl)cyclohexane |
InChI |
InChI=1S/C11H21Cl/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 |
Clave InChI |
OXVSBICBXXJGJD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1CCCCC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)
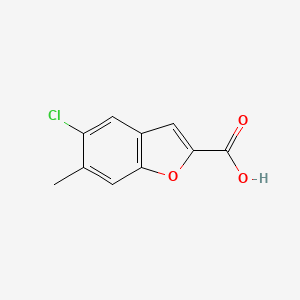
![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)
![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
![tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
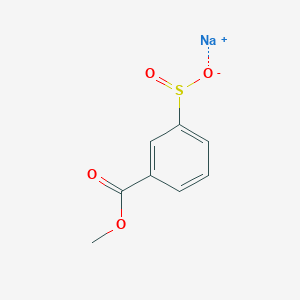
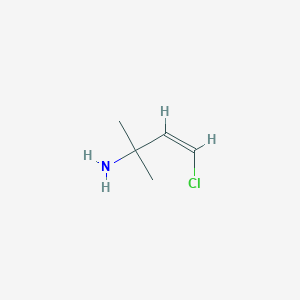
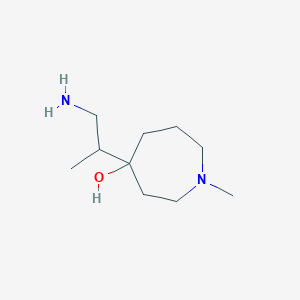
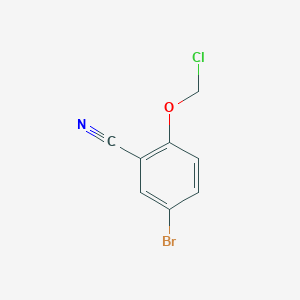
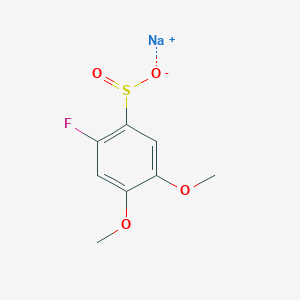


![3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine](/img/structure/B13187643.png)
![[(4-Bromo-3-methylbutoxy)methyl]benzene](/img/structure/B13187650.png)
